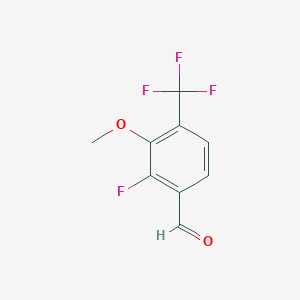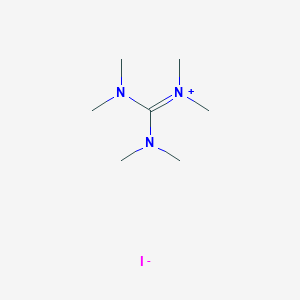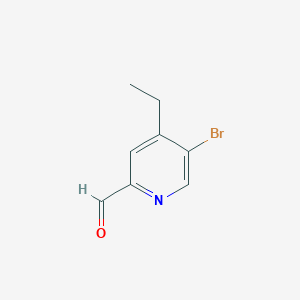
5-Bromo-4-ethylpicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-ethylpicolinaldehyde is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.97893 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Catalysis
5-Bromo-4-ethylpicolinaldehyde and its derivatives have been explored in the realm of asymmetric catalysis. For instance, enantiomerically pure substituted amino dioxanes, when condensed with bromoethyl benzaldehydes, produce chiral dihydroisoquinolinium salts. These salts act as effective asymmetric catalysts for the epoxidation of simple alkenes, achieving enantiomeric excesses (ees) of up to 71% (Page et al., 2006). This showcases the potential of such compounds in enhancing the selectivity and efficiency of chemical transformations, crucial for the pharmaceutical industry and materials science.
Building Blocks for Pharmaceuticals and Agrochemicals
The compound and its related structures serve as versatile building blocks for the synthesis of biologically active compounds and agrochemical products. For example, 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters have been developed as common building blocks, demonstrating their viability in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions. This facilitates the synthesis of a wide range of biologically relevant targets, highlighting the compound's role in diversifying the toolkit available for drug and agrochemical development (Verdelet et al., 2011).
Antioxidant and Antimicrobial Activities
Bromophenols, including derivatives of this compound, have demonstrated significant antioxidant and antimicrobial activities. These properties are of particular interest for their potential applications in health, food preservation, and the development of new antimicrobial agents. For example, bromophenols isolated from red algae exhibited potent antioxidant activity, underscoring the biological relevance of brominated compounds in mitigating oxidative stress and related pathologies (Olsen et al., 2013).
作用機序
Target of Action
Brominated compounds like this are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds.
Biochemical Pathways
For example, in the Suzuki–Miyaura cross-coupling reaction, these compounds can form new carbon–carbon bonds, which could potentially affect various biochemical pathways .
生化学分析
Biochemical Properties
5-Bromo-4-ethylpicolinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce mutations in DNA, which can lead to changes in gene expression and cellular behavior . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA, causing mutations and affecting gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that this compound can undergo electron-induced decomposition, which affects its stability and long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic potential . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo oxidative deamination and demethylation, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
5-bromo-4-ethylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-6-3-7(5-11)10-4-8(6)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCOOUIQGYEDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
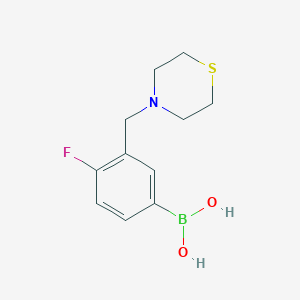
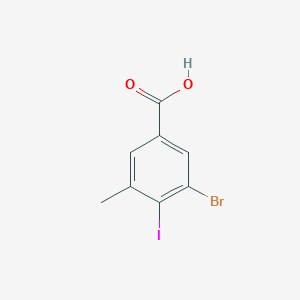

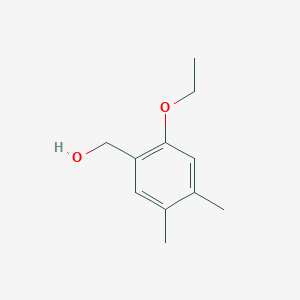


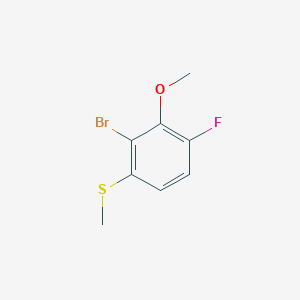

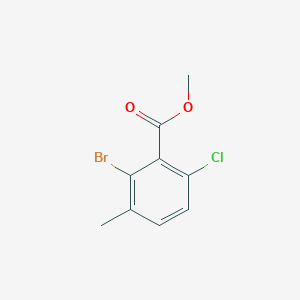
![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6305340.png)
